N-(8-Hydroxyoctyl)phthalimide
Overview
Description
N-(8-Hydroxyoctyl)phthalimide is a chemical compound with the molecular formula C16H21NO3 and a molecular weight of 275.35 g/mol . It is also known by its alternative name, 8-(N-Phthalimidyl)-1-octanol . This compound is characterized by the presence of a phthalimide group attached to an 8-hydroxyoctyl chain, making it a valuable intermediate in organic synthesis and various research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(8-Hydroxyoctyl)phthalimide can be synthesized through a multi-step process involving the reaction of phthalic anhydride with 8-aminooctanol . The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as toluene or xylene. The resulting product is then purified through recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure consistent product quality. The compound is typically produced in batch reactors, followed by purification steps such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-(8-Hydroxyoctyl)phthalimide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The phthalimide group can be reduced to form primary amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products Formed
Oxidation: Formation of 8-oxooctylphthalimide.
Reduction: Formation of 8-aminooctylphthalimide.
Substitution: Formation of 8-halooctylphthalimide.
Scientific Research Applications
N-(8-Hydroxyoctyl)phthalimide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(8-Hydroxyoctyl)phthalimide involves its ability to form reactive intermediates through oxidation and reduction reactions. These intermediates can interact with various molecular targets, including enzymes and proteins, leading to modifications in their structure and function. The compound’s hydroxyl group plays a crucial role in these interactions, facilitating the formation of covalent bonds with target molecules .
Comparison with Similar Compounds
N-(8-Hydroxyoctyl)phthalimide can be compared with other similar compounds such as:
- N-(8-Hydroxyhexyl)phthalimide
- N-(8-Hydroxydecyl)phthalimide
- N-(8-Hydroxybutyl)phthalimide
These compounds share a similar phthalimide structure but differ in the length of the alkyl chain. The unique properties of this compound, such as its specific chain length and hydroxyl group position, make it particularly useful in certain applications where other compounds may not be as effective .
Properties
IUPAC Name |
2-(8-hydroxyoctyl)isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c18-12-8-4-2-1-3-7-11-17-15(19)13-9-5-6-10-14(13)16(17)20/h5-6,9-10,18H,1-4,7-8,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDXDFOXVNNMNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619417 | |
Record name | 2-(8-Hydroxyoctyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105264-63-9 | |
Record name | 2-(8-Hydroxyoctyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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